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Compound of Interest

Compound Name: Hexamethyldigermane

Cat. No.: B1588625 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the available scientific

literature. While hexamethyldigermane is a promising precursor for the deposition of

germanium-containing thin films, specific and detailed MOCVD process parameters were not

available in the provided search results. Therefore, the experimental protocol provided is a

general guideline based on MOCVD of other germanium precursors and the known properties

of hexamethyldigermane. Researchers should optimize these parameters for their specific

applications.

Introduction to Hexamethyldigermane for MOCVD
Hexamethyldigermane ((CH₃)₃GeGe(CH₃)₃), also known as HMDG, is a volatile, moisture-

sensitive organogermanium compound.[1] Its high thermal stability and volatility make it a

promising precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer

Deposition (ALD) processes.[1] MOCVD is a chemical vapor deposition technique used to

produce high-purity single or polycrystalline thin films for various applications, including

semiconductors and optoelectronics.[1][2] The organometallic nature of HMDG allows for

controlled decomposition, which is essential for the deposition of high-purity germanium layers.

[1]
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HMDG is considered a suitable source material for the formation of germanium-carbon (GeC)

films due to the presence of Ge-C bonds in its structure.[2] The deposition of such films is of

interest for fabricating semiconductor devices with tunable bandgap energies.[2]

Properties of Hexamethyldigermane
A thorough understanding of the physical and chemical properties of HMDG is crucial for its

safe and effective use in MOCVD.

Property Value Reference

Molecular Formula C₆H₁₈Ge₂ [3]

Molecular Weight 235.47 g/mol [3]

Appearance Liquid [1]

Boiling Point 137-138 °C [1]

Melting Point -40 °C [1]

Density 1.175 g/mL at 25 °C [1]

Refractive Index n20/D 1.456 [1]

Hazards

Highly flammable, Harmful if

swallowed, Harmful in contact

with skin, Harmful if inhaled

[3]

MOCVD Process Overview for Germanium-
Containing Films
MOCVD is a versatile technique for growing a wide range of semiconductor materials with

precise control over their composition and structure.[4] The general process involves the

introduction of precursor gases into a reaction chamber where they decompose on a heated

substrate to form a thin film.[2]

Logical Workflow for a Generic MOCVD Process
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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